molecular formula C24H26N2O2S B2739578 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide CAS No. 2034542-05-5

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide

Cat. No.: B2739578
CAS No.: 2034542-05-5
M. Wt: 406.54
InChI Key: CCNIMOLPXJOODV-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is a complex organic compound that features a furan ring, a thiomorpholine ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, which can be synthesized via the Paal-Knorr synthesis or other methods involving the cyclization of appropriate precursors . The thiomorpholine ring can be introduced through nucleophilic substitution reactions involving thiomorpholine and suitable electrophiles.

The final step involves the coupling of the furan and thiomorpholine intermediates with 2,2-diphenylacetyl chloride under basic conditions to form the desired amide bond. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines, and the furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents at the 2- or 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide group can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiomorpholine rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran share the furan ring structure but differ in their functional groups and applications.

    Thiomorpholine derivatives: Compounds like thiomorpholine-4-carboxylic acid have similar ring structures but different substituents and properties.

    Diphenylacetamide derivatives: Compounds such as N-phenyl-2,2-diphenylacetamide share the diphenylacetamide moiety but differ in their additional functional groups.

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is unique due to its combination of a furan ring, a thiomorpholine ring, and a diphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-17-22(21-11-14-28-18-21)26-12-15-29-16-13-26/h1-11,14,18,22-23H,12-13,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNIMOLPXJOODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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